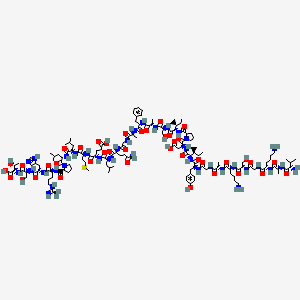
3-(2-Pyrrolidinoethoxy)benzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Palladium(II) Complexes
Research involving palladium(II) has shown the synthesis and thermal decomposition of complexes, yielding novel difluorides. These studies contribute to our understanding of metal-ligand interactions, bond formation, and the potential for catalysis in organic synthesis (Grushin & Marshall, 2009).
Nickel(IV) Complexes and C-H Bond Activation
High-valent nickel(IV) complexes have been synthesized, demonstrating their reactivity with aromatic compounds to form benzotrifluorides. This highlights the role of metal complexes in facilitating the trifluoromethylation of arenes, a significant reaction in the development of pharmaceuticals and agrochemicals (D'Accriscio et al., 2017).
Coordination Polymers and MOFs
Studies on ZnII and CuII-based coordination polymers and metal-organic frameworks (MOFs) employing 2-pyridyl oximes and benzenetricarboxylic acid have expanded the repertoire of crystalline structures with potential applications in gas storage, separation technologies, and catalysis (Mylonas-Margaritis et al., 2021).
Copper-Catalyzed Cross-Coupling Reactions
The development of new ligands for copper-catalyzed cross-coupling reactions highlights the ongoing research in finding more efficient and versatile catalysts for organic synthesis, particularly in forming vinyl C-N and C-O bonds (Kabir et al., 2010).
Photophysical Properties and Redox Characteristics
Research into macrocycles and compounds with pyridyl substitutions has led to insights into their structural properties, photophysical behaviors, and redox characteristics. Such compounds are explored for their potential in materials science, particularly in luminescent materials and electronic devices (Kato et al., 2008).
Propiedades
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-4-3-5-12(10-11)18-9-8-17-6-1-2-7-17/h3-5,10H,1-2,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMUFYNZEAJCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682172 |
Source


|
| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyrrolidinoethoxy)benzotrifluoride | |
CAS RN |
1257665-08-9 |
Source


|
| Record name | 1-{2-[3-(Trifluoromethyl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)





![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)





